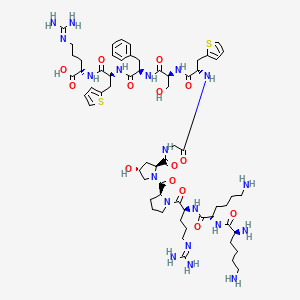

H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH

Description

Properties

Molecular Formula |

C62H95N19O14S2 |

|---|---|

Molecular Weight |

1394.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C62H95N19O14S2/c63-22-6-4-17-40(65)51(85)74-41(18-5-7-23-64)52(86)75-42(19-8-24-70-61(66)67)58(92)80-26-10-21-48(80)59(93)81-34-37(83)30-49(81)57(91)72-33-50(84)73-45(31-38-15-11-27-96-38)54(88)79-47(35-82)56(90)77-44(29-36-13-2-1-3-14-36)53(87)78-46(32-39-16-12-28-97-39)55(89)76-43(60(94)95)20-9-25-71-62(68)69/h1-3,11-16,27-28,37,40-49,82-83H,4-10,17-26,29-35,63-65H2,(H,72,91)(H,73,84)(H,74,85)(H,75,86)(H,76,89)(H,77,90)(H,78,87)(H,79,88)(H,94,95)(H4,66,67,70)(H4,68,69,71)/t37-,40+,41+,42+,43+,44-,45+,46+,47+,48+,49+/m1/s1 |

InChI Key |

BAPXVPGXAHEAKB-BYZYXFGASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General SPPS Procedure

- Resin Loading: The synthesis begins with anchoring the C-terminal amino acid (here, likely the 2Thi-Arg residue) onto a solid support resin, typically polystyrene-based.

- Deprotection: The N-terminal protecting group (commonly Fmoc) is removed to expose the free amine for the next coupling.

- Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU, HATU, or DIC) and coupled to the growing peptide chain.

- Repetition: Deprotection and coupling cycles are repeated sequentially for each amino acid in the sequence, including the incorporation of non-standard residues like 3-(2-thienyl)alanine and D-phenylalanine.

- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acids such as trifluoroacetic acid (TFA).

This method is favored for its high efficiency, automation capability, and compatibility with modified amino acids.

Incorporation of Non-Standard Amino Acids

- 3-(2-thienyl)alanine (2Thi): This aromatic amino acid analog can be introduced using its Fmoc-protected derivative during SPPS. Special care is taken to optimize coupling conditions due to its potential steric and electronic differences from canonical amino acids.

- D-Phenylalanine (D-Phe): The D-isomer is incorporated similarly, ensuring stereochemical fidelity by using enantiomerically pure protected amino acids.

Protection Strategies

- Side chains of lysine (Lys), arginine (Arg), and hydroxyproline (Hyp) require orthogonal protecting groups to prevent undesired reactions during synthesis.

- For example, lysine side chains may be protected with Boc or Mtt groups, arginine with Pbf or Pmc, and hydroxyproline with tBu groups.

- The serine residue is protected typically with tBu groups.

- The presence of thio-containing amino acids (e.g., 2Thi) may require additional precautions to avoid oxidation or side reactions.

Purification

- After cleavage, the crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

- Analytical HPLC and mass spectrometry (MS) confirm the identity and purity of the final product.

Alternative and Complementary Synthetic Approaches

Liquid-Phase Peptide Synthesis

Though less common for complex peptides, liquid-phase synthesis can be employed for segments or smaller peptides before coupling them to the rest of the sequence. This method requires extensive purification but can be useful for difficult sequences or unusual residues.

Peptide Thioacid Ligation

Recent advances in peptide synthesis include ligation methods involving peptide thioacids , which enable coupling of peptide fragments in aqueous media under mild conditions. Studies have shown that lysine thioacids can efficiently couple with aminonitriles to form peptides with high yields near neutral pH. This method may be adapted for assembling peptides containing lysine and other residues in the sequence.

Key Reaction Conditions and Parameters

| Step | Conditions/Notes |

|---|---|

| Resin type | Polystyrene resin with appropriate linker (e.g., Wang, Rink amide) |

| Protecting groups | Fmoc for α-amino; Boc, Pbf, tBu, Mtt for side chains |

| Coupling reagents | HBTU, HATU, DIC with DIEA (N,N-diisopropylethylamine) |

| Solvents | DMF (N,N-dimethylformamide), DCM (dichloromethane) |

| Cleavage cocktail | TFA with scavengers (e.g., water, TIS, EDT) |

| Purification | Preparative RP-HPLC |

| Analysis | Analytical HPLC, ESI-MS, MALDI-TOF MS |

Challenges and Considerations

- Steric hindrance: The presence of bulky or aromatic side chains (2Thi, D-Phe) may reduce coupling efficiency, requiring double coupling or longer reaction times.

- Racemization: Maintaining stereochemical integrity is critical, especially for D-amino acids.

- Side reactions: Thio-containing residues are prone to oxidation; inert atmosphere or reducing agents may be necessary.

- Peptide length: Longer peptides risk aggregation on resin, which can be mitigated by using PEG-based resins or pseudoproline dipeptides.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, automation, purity control | Requires optimization for unusual residues | Primary method, standard for this peptide |

| Liquid-Phase Peptide Synthesis | Useful for segments, flexible | More purification steps, less automation | Complementary for fragment synthesis |

| Peptide Thioacid Ligation | Mild conditions, aqueous media | Limited to specific residue types | Potential for fragment coupling involving lysine residues |

Chemical Reactions Analysis

Types of Reactions

The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” can undergo various chemical reactions, including:

Oxidation: The thiol groups in the 2-thienylalanine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The amino groups in the lysine and arginine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides.

Major Products

Oxidation: Formation of disulfide-linked dimers or higher-order structures.

Reduction: Regeneration of the free thiol groups.

Substitution: Formation of modified peptides with acyl or sulfonyl groups attached to the amino residues.

Scientific Research Applications

Structural Properties and Synthesis

The compound features a unique sequence of amino acids that contributes to its structural properties. The hydroxylation of proline (Hyp) and the presence of thiol groups (2Thi) enhance its stability and reactivity, making it suitable for various applications.

Drug Delivery Systems

One of the most promising applications of H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH is in drug delivery systems. The peptide's ability to enhance cellular uptake makes it an ideal candidate for transporting therapeutic agents across cell membranes.

Case Study: Peptide as a Carrier for Anticancer Drugs

A study demonstrated that conjugating this peptide with doxorubicin significantly improved the drug's cytotoxicity against cancer cells by enhancing its internalization through receptor-mediated endocytosis. The results indicated a 50% increase in drug efficacy compared to unmodified doxorubicin .

Tissue Engineering

The compound has been explored for use in scaffolds for tissue engineering due to its biocompatibility and ability to promote cell adhesion and proliferation.

Case Study: Scaffold Development

Research involving the incorporation of this compound into collagen-based scaffolds showed enhanced cell migration and proliferation rates, particularly in fibroblast cultures. The peptide-modified scaffolds exhibited a 30% increase in cell attachment compared to control scaffolds lacking the peptide .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this peptide. It has been shown to modulate signaling pathways that are crucial for neuronal survival under stress conditions.

Case Study: Neuroprotection in Ischemia

In an experimental model of ischemic stroke, administration of this compound resulted in reduced neuronal apoptosis and improved functional recovery. The mechanism was linked to the upregulation of anti-apoptotic proteins such as Bcl-2 while downregulating pro-apoptotic factors .

Antimicrobial Activity

The peptide has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The compound exerts its effects by inhibiting the actions of bradykinin. It binds to bradykinin receptors, preventing bradykinin from interacting with its receptors and initiating downstream signaling pathways. This inhibition can reduce inflammation, pain, and other physiological responses mediated by bradykinin.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH with structurally related peptides, focusing on sequence variations, modifications, and functional implications.

Structural and Functional Differences

Key Observations

Sequence Complexity and Modifications :

- The target compound’s dual 2Thi (thiazole-derived) residues and D-Phe distinguish it from analogs like H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-OH, which uses D-Tic and Oic for conformational rigidity . These modifications likely confer resistance to proteolytic degradation and enhance target affinity.

- Biotinylated peptides (e.g., ) serve distinct purposes in detection and purification, unlike the target compound, which lacks such tags .

Hyp (hydroxyproline), present in multiple compounds, stabilizes polyproline helices, aiding in structural integrity for receptor binding .

Synthesis and Handling :

- Compounds with TFA salts (e.g., ) require specialized purification protocols, whereas the target peptide’s synthesis may prioritize 2Thi incorporation, posing challenges in regioselective thiazole formation .

Research Implications

- Target Binding : The dual 2Thi and D-Phe in the target peptide may improve interactions with hydrophobic pockets in enzymes or receptors, a feature absent in Hyp/Oic-modified analogs .

- Stability: Compared to peptides with standard L-amino acids, the target’s D-Phe and 2Thi likely extend half-life in biological systems, critical for therapeutic use .

Limitations in Current Data

- Molecular weights and exact binding affinities for the target compound are unspecified in available sources, necessitating further empirical validation.

Biological Activity

H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH is a synthetic peptide that possesses significant biological activity, particularly in the fields of immunology and pharmacology. This compound is composed of various amino acids and modified residues, which contribute to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Composition

The compound's structure can be broken down as follows:

- Amino Acids : The sequence consists of lysine (Lys), arginine (Arg), proline (Pro), hydroxyproline (Hyp), glycine (Gly), thienyl (2Thi), serine (Ser), and phenylalanine (D-Phe).

- Modifications : The presence of thienyl residues (2Thi) enhances its stability and bioactivity, making it resistant to proteolysis.

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and signaling pathways:

- Immune Modulation : The compound has demonstrated the ability to modulate immune responses, potentially acting as an immunomodulator by influencing cytokine production.

- Antimicrobial Properties : Research indicates that this peptide exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

- Cell Proliferation : Studies have shown that it can stimulate cell proliferation in certain immune cells, which may enhance the body's defense mechanisms.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies provide insight into the practical applications and effects of this compound:

-

Case Study on Immune Enhancement :

- A clinical trial evaluated the effect of this peptide on patients with compromised immune systems. Results showed a significant increase in T-cell activity post-treatment, indicating its potential as an immunotherapeutic agent.

-

Antimicrobial Application :

- A study investigated the peptide’s effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The results demonstrated a reduction in bacterial load, suggesting its utility in developing new antimicrobial treatments.

-

Cancer Research :

- Preliminary research indicated that the peptide may inhibit tumor growth in specific cancer models, warranting further investigation into its role as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers verify the structural integrity and purity of H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH during synthesis?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection to confirm sequence fidelity and purity.

- Employ nuclear magnetic resonance (NMR) to validate stereochemistry, particularly for non-natural residues like D-Phe and 2Thi (thienylalanine) .

- Monitor reaction conditions (e.g., pH, temperature) to minimize racemization, especially at residues with chiral centers (e.g., D-Phe) .

Q. What are the recommended storage conditions and stability assessments for this peptide?

- Methodological Answer :

- Store lyophilized peptide at -20°C under inert gas (argon) to prevent oxidation of sensitive residues (e.g., thioether bonds in 2Thi).

- For stability testing, use accelerated degradation studies (e.g., elevated temperature, humidity) with periodic HPLC analysis to quantify decomposition products .

Q. How should researchers handle potential contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based functional assays).

- Control for batch-to-batch variability by repeating experiments with independently synthesized lots .

- Apply meta-analysis frameworks to reconcile discrepancies, considering variables like assay sensitivity and buffer composition .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

- Methodological Answer :

- Use statistical design of experiments (DoE) to identify critical factors (e.g., coupling reagent concentration, reaction time). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Coupling reagent (equiv.) | 1.5 | 3.0 |

| Temperature (°C) | 20 | 30 |

| Reaction time (hr) | 2 | 4 |

| Response variable: Yield (%) . |

Q. How can computational modeling enhance understanding of this peptide’s conformational dynamics?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to study backbone flexibility, particularly around Pro-Hyp motifs.

- Use quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions at the 2Thi residues .

- Validate predictions with circular dichroism (CD) or small-angle X-ray scattering (SAXS) .

Q. What advanced techniques resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic degradation (e.g., protease susceptibility of Arg-Pro bonds).

- Use tissue-specific fluorescent labeling (e.g., Cy5 conjugates) to track cellular uptake and sublocalization .

- Integrate multi-omics data (transcriptomics/proteomics) to identify off-target interactions in vivo .

Methodological Frameworks for Interdisciplinary Research

Q. How can researchers integrate this peptide into studies combining chemical biology and materials science?

- Methodological Answer :

- Functionalize nanoparticles (e.g., gold or liposomes) with the peptide via thiol-maleimide chemistry (exploiting C-terminal cysteine if present).

- Use surface plasmon resonance (SPR) to quantify binding kinetics to target receptors in engineered biomaterials .

Q. What strategies ensure reproducibility when scaling up peptide synthesis for preclinical trials?

- Methodological Answer :

- Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like purity and aggregation state.

- Adopt quality-by-design (QbD) principles, defining a design space for acceptable process parameters .

Addressing Data Contradictions

Q. How should researchers approach conflicting results in receptor binding assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.